4,6-Diaminopyrimidine

Antifolate Cancer Research Enzyme Inhibition

4,6-Diaminopyrimidine (CAS 2434-56-2) is a heterocyclic aromatic amine with molecular formula C₄H₆N₄ and molecular weight 110.12 g/mol. It is a versatile building block in medicinal chemistry, valued for its utility in the synthesis of kinase inhibitors and antifolate agents.

Molecular Formula C4H6N4
Molecular Weight 110.12 g/mol
CAS No. 2434-56-2
Cat. No. B116622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diaminopyrimidine
CAS2434-56-2
Synonyms4,6-Pyrimidinediamine;  NSC 211429
Molecular FormulaC4H6N4
Molecular Weight110.12 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1N)N
InChIInChI=1S/C4H6N4/c5-3-1-4(6)8-2-7-3/h1-2H,(H4,5,6,7,8)
InChIKeyMISVBCMQSJUHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diaminopyrimidine (CAS 2434-56-2): Procurement Specifications and Core Properties


4,6-Diaminopyrimidine (CAS 2434-56-2) is a heterocyclic aromatic amine with molecular formula C₄H₆N₄ and molecular weight 110.12 g/mol [1]. It is a versatile building block in medicinal chemistry, valued for its utility in the synthesis of kinase inhibitors and antifolate agents [2]. Commercially, it is available as a crystalline powder with purity specifications typically ranging from 95% to 98%, a melting point of 270-271°C, and a predicted boiling point of 364°C [3].

Why Simple 4,6-Diaminopyrimidine Substitution is Not a Viable Procurement Strategy


Procuring an unqualified lot of 4,6-Diaminopyrimidine based solely on CAS number is a high-risk strategy for end-users in medicinal chemistry. The compound's utility is not inherent to the core scaffold alone but is critically dependent on its specific substitution pattern. Studies have shown that minor structural variations, such as the positioning of amino groups (e.g., 2,4- vs. 4,6-diaminopyrimidines) or the addition of substituents at the 2-position, drastically alter biological activity and target selectivity [1]. Furthermore, the specific synthetic route and resulting purity profile directly impact the yield and success of downstream solid-phase synthesis applications, where trace impurities can terminate reactions on resin [2]. Therefore, selecting a source with verified purity and documented synthetic provenance is essential for reproducible research outcomes.

Quantitative Evidence for Differentiating 4,6-Diaminopyrimidine in Research and Procurement


Comparing DHFR Inhibition Potency: 4,6-Diaminopyrimidine Derivatives vs. Unsubstituted Core

The unsubstituted 4,6-diaminopyrimidine core is a scaffold for developing potent dihydrofolate reductase (DHFR) inhibitors. The 2-substituted derivatives exhibit moderate DHFR inhibition, with IC₅₀ values of 9 µM and 11 µM for the most potent compounds (12 and 15) in this series, demonstrating that functionalization of the core is required for activity [1]. The core itself is not a DHFR inhibitor; this data highlights the importance of the 4,6-diaminopyrimidine starting material as a key intermediate for generating bioactive molecules with quantifiable enzyme inhibition.

Antifolate Cancer Research Enzyme Inhibition

Kinase Selectivity: 4,6-Diaminopyrimidine Scaffold Yields Highly Selective FLT3 Inhibitors vs. c-KIT

A key clinical challenge with FLT3 inhibitors is myelosuppression caused by off-target inhibition of the related kinase c-KIT [1]. Rational design around the 4,6-diaminopyrimidine scaffold produced compound 13a, which exhibits an IC₅₀ of 13.9 ± 6.5 nM against FLT3 kinase. Crucially, this compound demonstrates high selectivity over c-KIT, a direct improvement over less-selective FLT3 inhibitors that target both kinases [1]. This scaffold is reported as a 'FLT3-selective scaffold' suitable for further clinical development, distinguishing it from other pyrimidine-based inhibitors with broader kinase inhibition profiles.

Kinase Inhibitors FLT3 c-KIT Acute Myeloid Leukemia (AML)

TNNI3K Specificity: Conformational Preferences of 4,6-Diaminopyrimidine Impart High Target Selectivity

Structure-guided progression from a purine-derived series led to a novel series of 4,6-diaminopyrimidine inhibitors of Troponin I-Interacting Kinase (TNNI3K) [1]. A detailed analysis of the scaffold's 'intrinsic conformational preferences' revealed that these preferences directly 'impart high specificity for TNNI3K' [1]. This is a unique molecular feature that distinguishes this scaffold from other heterocyclic kinase inhibitor motifs, where achieving high selectivity for TNNI3K has been challenging. The optimized compounds from this series, including GSK854, demonstrate enhanced kinase selectivity and improved pharmacokinetic properties suitable for in vivo studies [1].

TNNI3K Cardiovascular Research Heart Failure Kinase Selectivity

BACE1 Inhibition: 4,6-Diaminopyrimidine Derivative Demonstrates 26-Fold Potency Improvement Over Lead

A series of aminopyrimidine and diaminopyrimidine derivatives were designed and optimized for beta amyloid cleaving enzyme-1 (BACE1) inhibition [1]. The study shows a clear optimization trajectory, starting with lead compound 1 (IC₅₀ = 37.4 µM) and culminating in the optimized 4,6-diaminopyrimidine derivative, compound 13g, which achieved an IC₅₀ of 1.4 µM [1]. This represents a 26-fold improvement in potency. Furthermore, a parallel artificial membrane permeability assay suggested that 13g could cross the blood-brain barrier, a critical requirement for central nervous system (CNS) drugs [1].

BACE1 Alzheimer's Disease Neuroscience Medicinal Chemistry

Solid-Phase Synthesis Purity and Yield: A Key Differentiator for Combinatorial Chemistry

An efficient solid-phase synthesis route for 2-alkyl-4,6-diaminopyrimidines was developed using a 4,6-dichloropyrimidine starting material [1]. This methodology yields the desired aminopyrimidines in 'high yield and excellent purity after acidic cleavage from the resin' [1]. This is a significant advantage for researchers building compound libraries, as it demonstrates the scaffold's compatibility with automated parallel synthesis. The high purity and yield on resin contrast with solution-phase synthesis methods that often require more extensive and time-consuming purification, directly impacting the efficiency and cost of generating diverse compound collections.

Solid-Phase Synthesis Combinatorial Chemistry Medicinal Chemistry Process Chemistry

Optimized Application Scenarios for 4,6-Diaminopyrimidine Based on Validated Evidence


Development of Highly Selective FLT3 Kinase Inhibitors for Acute Myeloid Leukemia (AML)

Research groups focused on developing next-generation FLT3 inhibitors with improved safety profiles should prioritize the 4,6-diaminopyrimidine scaffold. The evidence demonstrates that this scaffold can be rationally designed to yield compounds with low nanomolar potency against FLT3 (IC₅₀ = 13.9 nM) while maintaining high selectivity over the closely related c-KIT kinase, directly addressing the clinical limitation of dose-limiting myelosuppression observed with earlier, less selective inhibitors [1].

Lead Optimization for Brain-Penetrant BACE1 Inhibitors in Alzheimer's Disease

The 4,6-diaminopyrimidine core is a proven starting point for optimizing BACE1 inhibitors. The demonstrated 26-fold improvement in potency from an initial lead (IC₅₀ = 37.4 µM) to an optimized derivative (IC₅₀ = 1.4 µM) validates the scaffold's amenability to medicinal chemistry optimization [1]. Furthermore, the evidence of predicted blood-brain barrier permeability for optimized compounds like 13g makes this scaffold particularly attractive for Alzheimer's disease research, where CNS penetration is a prerequisite for therapeutic efficacy [1].

High-Throughput Solid-Phase Synthesis of Aminopyrimidine Libraries

For medicinal chemistry and combinatorial chemistry laboratories, 4,6-diaminopyrimidine is an ideal core for library generation via solid-phase synthesis. The published methodology confirms that derivatives can be synthesized on resin with 'high yield and excellent purity,' significantly streamlining the process of creating diverse compound sets for high-throughput screening campaigns [1]. This efficient synthesis route is a key differentiator for laboratories seeking to maximize output while minimizing manual purification steps.

Investigating Conformationally-Driven Kinase Selectivity (e.g., TNNI3K)

Researchers investigating the role of conformational preferences in kinase inhibitor design should consider the 4,6-diaminopyrimidine scaffold. Structural studies have identified that its 'intrinsic conformational preferences' are responsible for its high specificity for kinases like TNNI3K [1]. This makes it a powerful template for structure-based drug design projects where achieving high target selectivity over closely related off-targets is a primary challenge, providing a validated chemical starting point with a defined and favorable conformational bias [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Diaminopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.